Comprehensive Technical Guide to 2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0): Synthesis, Properties, and Pharmacological Applications
Comprehensive Technical Guide to 2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0): Synthesis, Properties, and Pharmacological Applications
Executive Summary
2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0), commonly referred to as 2-sulfamoylbenzyl alcohol, is a bifunctional aromatic compound of critical importance in pharmacokinetics, toxicology, and advanced drug design. Originally identified as the primary urinary metabolite of the artificial sweetener saccharin and the industrial plasticizer o-toluenesulfonamide[1], this compound has transitioned into a highly valuable synthetic intermediate. Its unique structural topology—featuring both a hydrogen-bond-donating/accepting hydroxymethyl group and a zinc-binding primary sulfonamide—makes it a privileged scaffold. Today, it is heavily utilized in the development of topically active carbonic anhydrase (CA) inhibitors for glaucoma[2], ribonucleotide reductase (RNR) inhibitors for oncology[3], and experimental γ-secretase modulators for Alzheimer's disease.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical baseline of 2-(hydroxymethyl)benzenesulfonamide is essential for predicting its pharmacokinetics and reactivity in synthetic workflows.
| Property | Value |
| Chemical Name | 2-(Hydroxymethyl)benzenesulfonamide |
| Synonyms | 2-Sulfamoylbenzyl alcohol; Benzenesulfonamide, 2-(hydroxymethyl)- |
| CAS Registry Number | 65270-84-0 |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| Topological Polar Surface Area (TPSA) | 86.3 Ų |
| Hydrogen Bond Donors | 2 (Hydroxyl -OH, Sulfonamide -NH₂) |
| Hydrogen Bond Acceptors | 3 |
Mechanistic Role in Drug Development
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide moiety is the classical pharmacophore for inhibiting metalloenzymes like Carbonic Anhydrase. At physiological pH, the sulfonamide group undergoes deprotonation. The resulting anion coordinates directly with the active-site Zn²⁺ ion of CA (specifically isozymes CA II and CA IV), displacing the catalytic water/hydroxide molecule[2]. The adjacent hydroxymethyl group at the ortho position provides a versatile attachment point for polyamino-polycarboxylate tails or perfluoroalkyl groups. This structural tuning is essential for developing topical intraocular pressure-lowering agents that remain highly water-soluble, thereby avoiding the systemic side effects (e.g., diuresis, fatigue) associated with systemic CA inhibitors[2].
Mechanism of Carbonic Anhydrase inhibition via zinc-coordination by the sulfonamide anion.
Ribonucleotide Reductase (RNR) Inhibition
Recent pharmaceutical patent literature highlights sulfonamide derivatives incorporating the 2-(hydroxymethyl) scaffold as potent inhibitors of RNR. By blocking the de novo synthesis of dNTPs, these compounds halt DNA synthesis and repair, presenting a targeted approach for solid and hematological cancers overexpressing the RNR M2 subunit[3].
Metabolic Significance
In toxicological and pharmacokinetic evaluations, 2-(hydroxymethyl)benzenesulfonamide serves as the major urinary metabolite—accounting for up to 80% of the excreted dose—of saccharin and o-toluenesulfonamide in mammalian models[1]. The biological oxidation of the methyl group in o-toluenesulfonamide, or the reductive ring-opening of saccharin in vivo, leads directly to this stable alcohol[4].
Metabolic and synthetic pathways yielding 2-(Hydroxymethyl)benzenesulfonamide.
Experimental Protocols
Protocol 1: Chemoselective Synthesis of 2-(Hydroxymethyl)benzenesulfonamide
Objective: To synthesize the title compound from 2-sulfamoylbenzoic acid without degrading the primary sulfonamide. Expertise & Causality: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly reactive and can cause unwanted cleavage of the S-N bond or over-reduction of the aromatic system. Borane-Tetrahydrofuran (BH₃·THF) complex is selected because of its exceptional chemoselectivity; it rapidly and quantitatively reduces carboxylic acids to primary alcohols while leaving sulfonamides completely intact.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent ambient moisture from quenching the sensitive borane reagent.
-
Dissolution: Dissolve 10 mmol of 2-sulfamoylbenzoic acid in 50 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath to control the initial reaction kinetics.
-
Reagent Addition: Dropwise, add 30 mL of a 1.0 M solution of BH₃·THF (30 mmol, 3 eq.) via a syringe pump over 30 minutes.
-
Self-Validation: The slow addition controls the exothermic release of H₂ gas; visible bubbling acts as an immediate physical indicator of the active reduction of the carboxylic proton.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the highly polar acid spot confirms reaction completion.
-
Quenching: Carefully cool the flask back to 0 °C and quench excess borane by the dropwise addition of 10 mL of methanol until effervescence ceases.
-
Workup & Purification: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (100 mL) and 1 M HCl (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate. Recrystallize from hot ethanol to yield pure 2-(hydroxymethyl)benzenesulfonamide.
-
Self-Validation: Validate purity via ¹H-NMR; the successful reduction is confirmed by the appearance of a characteristic singlet for the -CH₂OH protons at approximately 4.8 ppm.
-
Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA Inhibition
Objective: To quantify the inhibitory constant ( Ki ) of 2-(hydroxymethyl)benzenesulfonamide derivatives against human CA II. Expertise & Causality: Carbonic anhydrase catalyzes the hydration of CO₂ at a near-diffusion-limited rate ( kcat≈106 s−1 ). Standard steady-state colorimetric assays are too slow to accurately capture this rapid kinetic profile. A stopped-flow spectrophotometer allows for the measurement of the pre-steady state initial velocity by tracking the rapid pH drop associated with proton release during CO₂ hydration.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.4, containing 0.2 mM Phenol Red as the pH indicator. Add 0.1 M NaClO₄ to maintain constant ionic strength, ensuring consistent enzyme conformation.
-
Enzyme & Inhibitor Incubation: Pre-incubate recombinant human CA II (10 nM final concentration) with varying concentrations of the synthesized sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20 °C to allow the Enzyme-Inhibitor complex to reach thermodynamic equilibrium.
-
Substrate Preparation: Prepare a saturated CO₂ solution (~15 mM) by bubbling pure CO₂ gas through distilled water at 20 °C for 30 minutes.
-
Data Acquisition: Load the Enzyme/Inhibitor mixture into Syringe A and the saturated CO₂ solution into Syringe B of the stopped-flow instrument. Trigger the pneumatic ram to rapidly mix equal volumes.
-
Measurement & Validation: Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.
-
Self-Validation: Run a parallel control using Acetazolamide (a known CA inhibitor with a Ki of ~12 nM). The calculated Ki of the test compound must be derived from the initial velocity ( v0 ) using the Cheng-Prusoff equation, ensuring the assay is properly calibrated against a known standard.
-
References
-
Supuran, C. T., et al. "Carbonic Anhydrase Inhibitors. A General Approach for the Preparation of Water-Soluble Sulfonamides Incorporating Polyamino-Polycarboxylate Tails and of Their Metal Complexes Possessing Long-Lasting, Topical Intraocular Pressure-Lowering Properties." Journal of Medicinal Chemistry, 2002. URL: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. "Saccharin and its salts." Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances, 1999. URL: [Link]
- "Sulfonamide compound or salt thereof." Patent WO2017209155A1, 2017.
-
OECD SIDS Initial Assessment Profile. "o-Toluenesulfonamide (CAS No. 88-19-7)." UNEP Publications, 2002. URL: [Link]
Sources
- 1. Saccharin and its salts - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
